molecular formula C11H14BrNO B12081826 2-Bromo-3-(cyclopentyloxy)aniline

2-Bromo-3-(cyclopentyloxy)aniline

Cat. No.: B12081826
M. Wt: 256.14 g/mol
InChI Key: SGTFBGJNQSEMEK-UHFFFAOYSA-N
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Description

2-Bromo-3-(cyclopentyloxy)aniline ( 1602739-93-4) is an aniline derivative with the molecular formula C 11 H 14 BrNO and a molecular weight of 256.14 g/mol . This chemical is provided with a purity of 98% and should be stored at 2-8°C . As a substituted aniline, it serves as a versatile synthetic intermediate in organic and medicinal chemistry research. While specific biological studies on this exact compound are limited, its structure, featuring both a bromo substituent and a cyclopentyloxy group, makes it a valuable scaffold for the synthesis of more complex molecules. Aniline derivatives are frequently utilized in pharmaceutical research for the development of active ingredients, including in processes for creating compounds with potential herbicidal activity . Researchers may employ this compound in metal-catalyzed cross-coupling reactions, where the bromo group acts as a handle for further functionalization, or explore its use in constructing heterocyclic systems. This product is intended for research purposes as a building block in chemical synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-3-cyclopentyloxyaniline

InChI

InChI=1S/C11H14BrNO/c12-11-9(13)6-3-7-10(11)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2

InChI Key

SGTFBGJNQSEMEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2Br)N

Origin of Product

United States

Mechanistic Investigations of Key Transformations

Elucidation of Electrophilic Aromatic Substitution Mechanisms in Bromination

The introduction of a bromine atom onto the aniline (B41778) ring is a critical step, typically proceeding via an electrophilic aromatic substitution (EAS) mechanism. The starting material for this particular synthesis is often a derivative of 3-aminophenol. The hydroxyl and amino groups are strong activating groups, directing the incoming electrophile to the ortho and para positions.

In the case of 3-aminophenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and the amino group (positions 2, 4, and 6) are highly activated. The position between the two groups (position 2) is particularly favored for substitution.

However, the high reactivity of the aniline derivative can lead to multiple bromination products. To achieve selective monobromination at the desired position (C2), the reactivity of the amino group is often modulated by using a protecting group. For instance, the amino group can be acetylated to form an acetanilide (B955). The bulkier acetamido group still directs ortho and para, but its activating effect is attenuated, and it can sterically hinder substitution at adjacent positions.

The bromination of acetanilide typically yields the p-bromoacetanilide as the major product. The mechanism involves the generation of a bromonium ion (Br+) or a bromine-lewis acid complex which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.

Reaction Pathways for Ether Formation (e.g., Williamson Ether Synthesis Analogs)

The formation of the cyclopentyloxy ether linkage is most commonly achieved through a reaction analogous to the Williamson ether synthesis. wikipedia.org This reaction involves a nucleophilic substitution (SN2) mechanism where an alkoxide ion attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the synthesis of 2-Bromo-3-(cyclopentyloxy)aniline, the starting material would be 2-bromo-3-aminophenol. The phenolic hydroxyl group is deprotonated using a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. youtube.comyoutube.com This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of a cyclopentyl halide (e.g., cyclopentyl bromide). youtube.com

The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon atom being attacked is chiral. For the SN2 mechanism to be efficient, the alkyl halide should be primary or secondary and relatively unhindered. masterorganicchemistry.comyoutube.com Tertiary alkyl halides are prone to elimination reactions (E2) as a competing pathway. masterorganicchemistry.com The choice of solvent can also influence the reaction rate; polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic anion.

An alternative approach could involve an intramolecular Williamson ether synthesis if a suitable precursor containing both the alcohol and the alkyl halide on the same molecule is synthesized. masterorganicchemistry.com

Mechanistic Studies of Amine Protection and Deprotection Reactions

To prevent unwanted side reactions during bromination or etherification, the amino group of the aniline derivative is often protected. organic-chemistry.org Carbamates are a common class of protecting groups for amines. willingdoncollege.ac.in

Protection: A widely used protecting group is the tert-butoxycarbonyl (Boc) group. fishersci.co.uk The protection is typically achieved by reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. fishersci.co.ukmasterorganicchemistry.com The mechanism involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc2O. masterorganicchemistry.com This is followed by the departure of a tert-butoxide group, which is subsequently protonated, and the loss of carbon dioxide to form the stable tert-butyl carbamate. masterorganicchemistry.com

Deprotection: The Boc group is readily removed under acidic conditions. fishersci.co.ukmasterorganicchemistry.com Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate. masterorganicchemistry.com This facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation, which can then be trapped by a nucleophile or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free amine. masterorganicchemistry.com

Another common protecting group is the benzyl (B1604629) (Bn) group, which can be introduced by reacting the amine with benzyl bromide. fishersci.co.uk Deprotection is typically achieved through palladium-catalyzed hydrogenolysis. fishersci.co.uk

Role of Catalysis in Synthetic Transformations (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be employed in the synthesis of derivatives of this compound. diva-portal.org For instance, the bromine atom on the aniline ring can serve as a handle for introducing various substituents via reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions.

In a hypothetical scenario, if one wanted to introduce a new carbon-carbon bond at the 2-position, a Suzuki coupling could be employed. The mechanism of a Suzuki coupling is a catalytic cycle involving a palladium(0) species. The cycle typically begins with the oxidative addition of the aryl bromide (this compound) to the palladium(0) catalyst to form a palladium(II) intermediate. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The final step is reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Similarly, the Heck reaction could be used to couple the bromoaniline with an alkene, and the Buchwald-Hartwig amination could be used to form a new carbon-nitrogen bond. diva-portal.org These palladium-catalyzed reactions offer a high degree of functional group tolerance and are instrumental in the synthesis of complex molecules.

Spectroscopic and Advanced Analytical Characterization of 2 Bromo 3 Cyclopentyloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-Bromo-3-(cyclopentyloxy)aniline, distinct signals corresponding to the aromatic protons, the protons of the cyclopentyloxy group, and the amine protons would be expected.

Aromatic Region: The three protons on the benzene (B151609) ring would likely appear as a complex multiplet or as distinct doublets and triplets in the range of δ 6.5-7.5 ppm. The electron-donating effect of the amino group and the cyclopentyloxy group, along with the electron-withdrawing effect of the bromine atom, would influence the specific chemical shifts of these protons.

Cyclopentyloxy Group: The methine proton (CH-O) directly attached to the oxygen atom would be expected to appear as a multiplet downfield, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the oxygen. The remaining eight methylene (B1212753) protons of the cyclopentyl ring would likely appear as a series of overlapping multiplets in the upfield region, typically between δ 1.5-2.0 ppm.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary over a wide range (δ 3.0-5.0 ppm) and is dependent on factors such as solvent, concentration, and temperature.

A representative, though hypothetical, data table for the ¹H NMR spectrum is presented below.

Chemical Shift (δ, ppm)MultiplicityIntegrationTentative Assignment
~7.2d1HAr-H
~6.9t1HAr-H
~6.7d1HAr-H
~4.8m1HO-CH (cyclopentyl)
~4.0br s2HNH₂
~1.9-1.6m8HCH₂ (cyclopentyl)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eleven distinct signals would be anticipated.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The carbon attached to the bromine (C-Br) would be expected at a lower field, while the carbon attached to the amino group (C-N) and the cyclopentyloxy group (C-O) would also have characteristic chemical shifts.

Cyclopentyloxy Carbons: The methine carbon (CH-O) would be significantly downfield due to the direct attachment to oxygen. The methylene carbons of the cyclopentyl ring would appear at higher field.

A hypothetical data table for the ¹³C NMR spectrum is provided below.

Chemical Shift (δ, ppm)Tentative Assignment
~148C-O (aromatic)
~145C-N (aromatic)
~130C-H (aromatic)
~120C-H (aromatic)
~115C-H (aromatic)
~110C-Br (aromatic)
~80O-CH (cyclopentyl)
~33CH₂ (cyclopentyl)
~24CH₂ (cyclopentyl)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons and within the cyclopentyl ring proton network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the cyclopentyloxy group and the aromatic ring, as well as the relative positions of the substituents on the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence and number of bromine, carbon, hydrogen, nitrogen, and oxygen atoms. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would not only confirm the purity of the compound but also provide a detailed fragmentation pattern. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. Expected fragmentation pathways for this compound would include the loss of the cyclopentyl group, the bromo substituent, and other characteristic cleavages of the aromatic ring and ether linkage.

A hypothetical table of major fragments is shown below.

m/zTentative Fragment Identity
270/272[M]⁺ (Molecular ion)
202/204[M - C₅H₈]⁺
191[M - Br]⁺
123[M - Br - C₅H₈]⁺
69[C₅H₉]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Following a comprehensive search of scientific literature and chemical databases, detailed experimental or theoretical Infrared (IR) and Raman spectroscopic data specifically for the compound this compound could not be located in the public domain.

While spectroscopic data for related aniline (B41778) derivatives such as 2-bromoaniline, 3-bromoaniline, and various halogenated or substituted anilines are available, these are not directly applicable for a precise vibrational mode analysis of this compound due to significant structural differences. chemicalbook.comnih.govnist.govnist.gov The presence of the bulky cyclopentyloxy group and the specific substitution pattern on the benzene ring in the target compound would lead to a unique vibrational spectrum.

General principles of IR and Raman spectroscopy suggest that the spectrum of this compound would exhibit characteristic bands corresponding to its functional groups. These would include:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the cyclopentyl group, expected in the 2850-3100 cm⁻¹ range.

C-O-C stretching vibrations of the ether linkage, which would likely produce strong bands between 1000-1300 cm⁻¹.

C-N stretching vibrations , usually found in the 1250-1350 cm⁻¹ region.

C-Br stretching vibrations , which absorb in the lower frequency "fingerprint" region, typically between 500-700 cm⁻¹.

Aromatic C=C ring stretching vibrations, which would give rise to several bands in the 1400-1600 cm⁻¹ region.

N-H bending vibrations around 1590-1650 cm⁻¹.

Without experimental or calculated spectra, a detailed data table and in-depth research findings for this compound cannot be provided.

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are at the heart of computational chemistry, applying the principles of quantum mechanics to model molecular systems. These methods are broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a popular and versatile method for computational studies of organic molecules. Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler three-dimensional quantity. For a hypothetical study of this compound, a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, would likely be employed in conjunction with a basis set like 6-311++G(d,p) to provide a robust description of the molecule's electronic structure. Such calculations can yield crucial information about bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry.

Ab initio methods, meaning "from the beginning," are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, but at a significantly higher computational expense. For a molecule of this size, MP2 could be a feasible ab initio method to obtain a high-quality optimized geometry and electronic properties for comparison with DFT results.

Semi-empirical approaches, on the other hand, utilize parameters derived from experimental data to simplify the calculations. While faster, they are generally less accurate than DFT or ab initio methods. They can, however, be useful for preliminary conformational searches or for studying very large systems where more rigorous methods are computationally prohibitive.

Conformational Analysis and Molecular Geometry Optimization

The presence of the flexible cyclopentyloxy group in this compound means that the molecule can exist in multiple conformations. A thorough conformational analysis would be the first step in any computational study. This involves systematically exploring the potential energy surface of the molecule by rotating the single bonds, particularly the C-O bond of the ether linkage and the C-N bond of the aniline group.

Each identified conformer would then undergo geometry optimization. This is a computational process that determines the lowest energy arrangement of the atoms, corresponding to a stable structure. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

To illustrate the type of data that would be generated, the following is a hypothetical table of selected optimized geometrical parameters for the most stable conformer of this compound, which would be obtained from a DFT calculation.

Parameter Hypothetical Value
C-Br Bond Length (Å)1.905
C-N Bond Length (Å)1.398
C-O Bond Length (Å)1.372
C-C-Br Bond Angle (°)121.5
C-C-N Bond Angle (°)119.8
C-O-C Bond Angle (°)118.2

Note: These are hypothetical values for illustrative purposes and are not derived from an actual calculation.

Analysis of Electronic Structure and Charge Distribution

Once the optimized geometry is obtained, a deeper analysis of the electronic structure and charge distribution can be performed to understand the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

A hypothetical FMO analysis for this compound would provide the energies of these orbitals and their spatial distribution, highlighting the regions of the molecule most likely to be involved in electrophilic or nucleophilic attack.

Parameter Hypothetical Value (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap4.90

Note: These are hypothetical values for illustrative purposes and are not derived from an actual calculation.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It provides a picture of the bonding in terms of localized orbitals and examines the interactions between them. For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring and the interactions between the orbitals of the substituents and the benzene ring. These delocalization effects, described as stabilization energies, are crucial for understanding the electronic character of the molecule and the influence of the bromo and cyclopentyloxy groups on the aniline system.

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Cyclopentyloxy Aniline

Computational chemistry and theoretical studies provide invaluable insights into the molecular properties and reactivity of chemical compounds. For 2-Bromo-3-(cyclopentyloxy)aniline, while specific comprehensive theoretical studies on its reaction mechanisms and molecular dynamics are not extensively available in the public domain, we can infer its probable computational characteristics based on studies of analogous substituted anilines and molecules containing cyclopentyloxy moieties.

Synthetic Applications of 2 Bromo 3 Cyclopentyloxy Aniline As an Intermediate

Derivatization via the Bromo Substituent

The presence of a bromine atom on the aromatic ring provides a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions and nucleophilic substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of complex organic molecules. The bromo substituent in 2-Bromo-3-(cyclopentyloxy)aniline makes it a suitable substrate for several of these transformations.

The Suzuki reaction , which couples organoboron compounds with organohalides, is a prominent method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. While specific examples with this compound are not prevalent in the literature, the general principles of the Suzuki reaction suggest its applicability. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base would be expected to yield the corresponding biaryl compound. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields, particularly given the potential for steric hindrance from the adjacent cyclopentyloxy group. A recent study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has demonstrated that such reactions can proceed efficiently with good yields and broad substrate scope, suggesting a favorable outlook for similar reactions with this compound.

The Heck reaction offers a method for the arylation of alkenes, providing access to substituted styrenes and other vinylated aromatic compounds. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, under palladium catalysis would introduce a vinyl group at the 2-position of the aniline (B41778) ring. The success of the Heck reaction can be influenced by the electronic nature of the aryl halide and the alkene, as well as the specific catalytic system employed. While some Heck reactions work with unprotected anilines, the substitution pattern can play a significant role.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, leading to the formation of arylalkynes. This reaction, typically co-catalyzed by palladium and copper, would allow for the introduction of an alkyne moiety onto the this compound scaffold. Such alkynylated anilines can serve as versatile building blocks for the synthesis of heterocycles and other complex structures. The reaction conditions are generally mild, but optimization may be necessary to accommodate the specific substrate. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes have shown that this transformation can proceed with high efficiency, providing a useful precedent for the analogous reaction with this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Aryl Bromide

Nucleophilic aromatic substitution (SNAr) provides another avenue for the derivatization of the bromo substituent. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of this compound, the aniline and cyclopentyloxy groups are generally considered electron-donating, which would disfavor a classical SNAr mechanism.

However, under certain conditions, such as the use of very strong nucleophiles or specific catalysts, nucleophilic substitution on less activated aryl halides can be achieved. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction could potentially be used to replace the bromine atom in this compound with a different amino group.

Transformations Involving the Amino Group

The primary amino group of this compound is a key functional handle that can be readily transformed into a wide range of other functionalities, significantly expanding its synthetic utility.

Formation of Amides, Ureas, and Thioureas

The reaction of the amino group with acylating agents is a fundamental transformation in organic synthesis. Treatment of this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base would yield the corresponding amide . This reaction is generally high-yielding and tolerant of a wide variety of functional groups.

Similarly, the amino group can react with isocyanates to form ureas and with isothiocyanates to form thioureas . These functional groups are prevalent in many biologically active molecules and can act as hydrogen bond donors and acceptors, influencing the pharmacological properties of the parent compound. The synthesis of urea (B33335) and thiourea (B124793) derivatives is typically straightforward, involving the direct reaction of the aniline with the appropriate isocyanate or isothiocyanate.

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer reactions and related processes.

These transformations allow for the replacement of the amino group with a wide range of substituents, including:

Halogens: Treatment with copper(I) chloride, copper(I) bromide, or potassium iodide can introduce chlorine, bromine, or iodine, respectively.

Cyano group: Reaction with copper(I) cyanide yields the corresponding nitrile.

Hydroxyl group: Heating the diazonium salt in water introduces a hydroxyl group.

Hydrogen atom: Reduction with hypophosphorous acid replaces the amino group with a hydrogen atom.

This suite of reactions provides a powerful method for further functionalizing the aromatic ring in a regioselective manner.

Condensation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and reversible. The resulting imines can be stable compounds themselves or can be used as intermediates for further transformations, such as reduction to secondary amines or as components in multicomponent reactions. For instance, the condensation of an aniline with an aldehyde and a bromoalkyne in the presence of a palladium catalyst can lead to the synthesis of 2-phenylindoles. Chalcones can also be reacted with anilines in condensation reactions to form various derivatives.

Cyclopentyloxy Group as a Functionality for Further Modification

No information is available in the scientific literature regarding the modification of the cyclopentyloxy group in this compound.

Utility in the Synthesis of Advanced Organic Scaffolds

There is no documented evidence of this compound being used in the synthesis of advanced organic scaffolds.

As a Building Block for Heterocyclic Compound Synthesis

No specific examples of the use of this compound as a building block for the synthesis of heterocyclic compounds have been found in the reviewed literature.

Integration into Complex Molecular Architectures

No information is available on the integration of this compound into complex molecular architectures.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted anilines like 2-Bromo-3-(cyclopentyloxy)aniline often involves multi-step sequences that may suffer from issues of yield, selectivity, and waste generation. Future research should prioritize the development of more atom-economical and environmentally benign synthetic methodologies.

Classical approaches to synthesizing ortho-bromoanilines often start from corresponding nitroanilines via diazotization and Sandmeyer-type reactions, followed by reduction. guidechem.com While effective, this route involves harsh reagents and can produce significant waste. guidechem.com Alternative strategies, such as the direct bromination of anilines, are complicated by the high activation of the ring by the amino group, which often leads to poly-substitution. libretexts.org Protecting the amine as an amide can mitigate this, allowing for controlled monobromination. libretexts.org

Future efforts could focus on the following areas:

Catalytic C-H Bromination: Investigating transition-metal-catalyzed or organocatalyzed C-H activation/bromination of 3-(cyclopentyloxy)aniline (B1355883) would provide a more direct route, eliminating the need for pre-functionalization or protecting groups.

Electrochemical Synthesis: Electrochemical methods offer precise control over reaction conditions and can reduce the need for chemical oxidants. acs.org Developing an electrochemical process for the selective bromination of the aniline (B41778) precursor could offer a greener alternative. acs.org

Flow Chemistry: Implementing synthetic steps in continuous flow reactors can enhance safety, improve reaction control, and facilitate scaling up. Adapting existing multi-step syntheses to a flow process could significantly improve efficiency and consistency.

Novel Brominating Agents: The use of reagents like copper(II) bromide (CuBr₂) has shown promise for the selective para-bromination of unprotected anilines. google.com Research into adapting such methods for selective ortho-bromination, potentially through the use of directing groups or specific catalysts, would be valuable. google.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Challenges
Catalytic C-H Bromination High atom economy, fewer steps Achieving high regioselectivity (ortho vs. para), catalyst cost and stability
Electrochemical Synthesis Precise control, reduced chemical waste Optimizing electrode materials and potential for selectivity, scalability
Flow Chemistry Improved safety and control, easy scale-up Reactor design, managing solid reagents/products in flow
Novel Brominating Agents Milder conditions, potential for high selectivity Overcoming inherent electronic preference for para-substitution

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique arrangement of the bromo, amino, and cyclopentyloxy groups in this compound offers opportunities for a wide range of chemical transformations. The bromine atom is a key handle for cross-coupling reactions, while the aniline nitrogen and the aromatic ring are sites for further functionalization.

Future research should explore:

Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig couplings, exploring more novel transformations such as Sonogashira, Heck, and Stille reactions at the C-Br position would enable the introduction of diverse functionalities (alkynes, alkenes, etc.). Investigating photoredox or nickel-catalyzed coupling reactions could also provide access to new chemical space under milder conditions.

Directed Ortho-Metalation: The cyclopentyloxy and amino groups could potentially act as directing groups for ortho-lithiation or other metalation reactions, allowing for functionalization of the C4 position of the aniline ring.

Reactivity of the Aniline Moiety: The aniline group itself is a versatile functional handle. Research into its diazotization followed by Sandmeyer-type reactions (to introduce Cl, CN, OH, etc., in place of the amino group) or its use in the synthesis of heterocycles like quinolines, indoles, or benzodiazepines would be highly valuable. researchgate.netresearchgate.net

Multi-component Reactions: Designing one-pot, multi-component reactions that involve the aniline nitrogen, the bromo-substituent, or both simultaneously could rapidly generate molecular complexity from this simple starting material. researchgate.net

Advanced Computational Predictions for Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental design. nih.govtandfonline.comresearchgate.net For a molecule like this compound, computational studies can offer significant insights into its electronic structure and reactivity, saving considerable time and resources in the lab.

Future computational work could include:

Mapping Electrostatic Potential and Frontier Molecular Orbitals: Density Functional Theory (DFT) calculations can be used to map the electron density of the molecule. This helps predict the most likely sites for electrophilic and nucleophilic attack. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) is a good indicator of susceptibility to oxidation. umn.edu

Predicting Reaction Pathways and Transition States: Computational modeling can be used to calculate the activation energies for various potential reactions, such as different cross-coupling pathways or the regioselectivity of further aromatic substitutions. This can help prioritize which reactions are most likely to be successful in the lab.

QSMR (Quantitative Structure-Metabolism Relationship) Modeling: For applications in drug discovery, computational models can predict metabolic fate. nih.govtandfonline.com Studies on substituted anilines have shown that properties like the partial atomic charge on the amine nitrogen and the susceptibility to nucleophilic attack are key predictors of metabolic pathways like N-acetylation. tandfonline.com Such models could be developed for this specific class of compounds.

Table 2: Potential Computational Studies and Their Applications

Computational Method Property to be Calculated Predicted Application
Density Functional Theory (DFT) HOMO/LUMO energies, electrostatic potential Predict sites of electrophilic/nucleophilic attack, redox potentials umn.edu
Transition State Theory Reaction energy barriers Predict regioselectivity and feasibility of different reaction pathways
Molecular Dynamics (MD) Conformational analysis Understand steric effects of the cyclopentyloxy group on reactivity
QSMR/Chemometric Analysis Physicochemical descriptors Predict metabolic stability and potential biological interactions tandfonline.comumn.edu

Design and Synthesis of Structurally Diverse Derivatives for Chemical Space Exploration

The concept of "chemical space" refers to the vast number of possible organic molecules. nih.gov Systematically exploring this space around a core scaffold like this compound is a key strategy in drug discovery and materials science. By creating a library of diverse derivatives, researchers can perform high-throughput screening to identify compounds with desired properties.

Future research should focus on creating a library of derivatives by modifying each key part of the molecule:

Modification at the Bromine Position (C2): Use a wide array of cross-coupling partners (boronic acids, amines, alcohols, alkynes) to replace the bromine with different functional groups.

Modification at the Aniline Position (C1): Acylate, alkylate, or sulfonylate the amine. Alternatively, use it as a handle to build heterocyclic rings.

Modification of the Cyclopentyloxy Group (C3): Synthesize analogues with different cycloalkyl ethers (e.g., cyclobutoxy, cyclohexyloxy) or linear alkoxy chains to probe the influence of the ether's size and conformation on the molecule's properties.

Modification of the Aromatic Ring (C4, C5, C6): Where possible through directed metalation or other selective reactions, introduce additional substituents onto the benzene (B151609) ring to further explore the structure-activity relationship.

This systematic exploration would generate a rich dataset for identifying lead compounds for various applications, from medicinal chemistry to the development of novel organic materials. nih.gov

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-3-(cyclopentyloxy)aniline, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves bromination of a precursor aniline derivative followed by cyclopentyloxy group introduction. A common approach includes:

Bromination : Using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–5°C) to avoid over-bromination .

Etherification : Introducing the cyclopentyloxy group via nucleophilic substitution with cyclopentanol, catalyzed by Pd(OAc)₂ in toluene at 80–90°C .
Key factors :

  • Temperature control during bromination prevents di-substitution.
  • Catalyst choice (e.g., Pd vs. Cu) impacts coupling efficiency. Yields range from 45% (CuI) to 68% (Pd) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identifies substituent positions. The bromine atom deshields adjacent protons (δ 7.2–7.5 ppm), while the cyclopentyloxy group shows multiplet peaks at δ 1.5–2.1 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 284.03) .
  • FT-IR : Detects N-H stretching (3350–3450 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) .

Advanced: How can conflicting NMR data for brominated anilines be resolved?

Answer:
Discrepancies in aromatic proton splitting patterns often arise from solvent effects or rotameric equilibria. Strategies include:

  • Variable Temperature NMR : Suppresses rotational barriers, simplifying splitting .
  • DFT Calculations : Predicts chemical shifts using software like Gaussian. For example, DFT-B3LYP/6-311+G(d,p) models align experimental δ 7.3 ppm with computed values within ±0.1 ppm .

Advanced: What methodologies optimize regioselectivity in bromination reactions for similar anilines?

Answer:
Regioselectivity is controlled by:

  • Directing Groups : Electron-donating groups (e.g., -OCH₃) direct bromine para; electron-withdrawing groups (e.g., -CF₃) favor meta .
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance electrophilic attack at electron-rich positions, improving para substitution by 20–30% .
  • Catalyst Tuning : Lewis acids like FeCl₃ shift bromination sites by altering charge distribution .

Advanced: How does the cyclopentyloxy group influence biological activity compared to other ether substituents?

Answer:
The cyclopentyloxy group enhances:

  • Lipophilicity : LogP increases by 1.2 units vs. methoxy, improving membrane permeability (Caco-2 assay Papp = 12 × 10⁻⁶ cm/s) .
  • Target Binding : Docking studies show van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2 Ki = 0.8 μM vs. 2.1 μM for methoxy analogs) .
  • Metabolic Stability : Cyclopentyl reduces CYP450 oxidation rates (t₁/₂ = 4.2 h vs. 1.5 h for linear ethers) .

Advanced: What computational tools predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • HOMO-LUMO Analysis : Calculates electron-rich sites for Suzuki coupling. For this compound, LUMO (-1.8 eV) localizes on the bromine, favoring Pd-catalyzed aryl-aryl bonding .
  • Molecular Dynamics : Simulates steric effects; cyclopentyloxy’s bulkiness reduces reaction rates by 40% vs. smaller substituents .

Comparative Analysis: How do structural analogs of this compound differ in reactivity?

Answer:

CompoundKey FeatureReactivity in SNAr (k, s⁻¹)Biological Activity (IC₅₀, μM)
2-Bromo-3-(CF₃)anilineTrifluoromethyl0.121.4 (COX-2)
2-Bromo-6-(cyclopropylmethoxy)anilineSmaller ether group0.252.8 (COX-2)
Target Compound Cyclopentyloxy0.080.9 (COX-2)

Data from enzymatic assays and kinetic studies .

Advanced: What strategies address low yields in large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, boosting yields from 50% (batch) to 75% .
  • Microwave Assistance : Reduces reaction time for cyclopentyloxy coupling from 12 h to 2 h .
  • Purification : Flash chromatography with EtOAc/hexane (1:4) achieves >95% purity .

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